molecular formula C12H13N3 B3040671 (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine CAS No. 227018-14-6

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine

Cat. No.: B3040671
CAS No.: 227018-14-6
M. Wt: 199.25 g/mol
InChI Key: AZFSEYMWJVJVRY-UHFFFAOYSA-N
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Description

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of two pyridine rings connected by a methylene bridge. The SMILES representation of the molecule is C1=CC=NC(=C1)CNCC2=CC=NC=C2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.25 and a molecular formula of C12H13N3 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Coordination Polymers and Supramolecular Structures

(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine has been utilized in the construction of helical silver(I) coordination polymers. These polymers exhibit interesting structural motifs, including left- and right-handed helical chains. The formation of such polymers demonstrates the ligand's ability to facilitate the construction of intricate molecular architectures, which can be influenced by the type of metal ion and the ligand conformation used (Zhang et al., 2013).

Synthesis of Highly Functionalized Compounds

This ligand has been used in multi-component tether catalysis for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. The protocol demonstrated the successful introduction of the pyridin-2-ylmethyl group in the target compounds, leading to the construction of a library of such compounds, which are crucial in developing new chemical entities (Li et al., 2019).

Luminescent Properties and Sensing Applications

In the realm of luminescent properties and sensing applications, this compound derivatives have been developed as colorimetric and fluorescent chemosensors, particularly for detecting metal ions like Cu2+. Such applications underscore the potential of these compounds in environmental monitoring and bioimaging (Zheng et al., 2016).

Catalytic and Synthetic Chemistry

In catalytic and synthetic chemistry, derivatives of this ligand have been employed in the formation of various metal complexes, exhibiting distinct coordination geometries and magnetic properties. Such complexes find applications in areas like magnetism, molecular recognition, and as catalysts in chemical reactions (Boldog et al., 2009).

Future Directions

While specific future directions for (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine are not mentioned in the retrieved data, pyridine derivatives are of significant interest in various fields, including medicinal chemistry and materials science . They are often studied for their potential applications in areas such as non-linear optics .

Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-6-15-12(3-1)10-14-9-11-4-7-13-8-5-11/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFSEYMWJVJVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263581
Record name N-(4-Pyridinylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227018-14-6
Record name N-(4-Pyridinylmethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227018-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Pyridinylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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